molecular formula C20H18ClN3O3S B6512961 N-(2-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 899759-45-6

N-(2-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6512961
CAS No.: 899759-45-6
M. Wt: 415.9 g/mol
InChI Key: KVTCMYQMBCDLLG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.0757403 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound F2696-0740, also known as Levomilnacipran, is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Its primary targets are the serotonin (5-HT) and norepinephrine (NE) transporters , which are responsible for the reuptake of these neurotransmitters from the synaptic cleft .

Mode of Action

Levomilnacipran inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to elevated mood and alleviation of depressive symptoms .

Biochemical Pathways

The increased concentration of serotonin and norepinephrine in the synaptic cleft affects multiple biochemical pathways. These neurotransmitters interact with their respective receptors on the postsynaptic neuron, triggering a cascade of intracellular events that ultimately lead to changes in gene expression, neuronal growth, and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of Levomilnacipran have been studied in healthy volunteers . The drug is extensively metabolized in the liver, primarily through conjugation, and the metabolites are excreted in the urine . The elimination half-life of Levomilnacipran is approximately 12 hours .

Result of Action

The increased neurotransmission of serotonin and norepinephrine results in an improvement in mood and a reduction in the symptoms of depression . This is the primary therapeutic effect of Levomilnacipran. Like all drugs, levomilnacipran can also cause side effects, the most common of which include nausea, dry mouth, constipation, and increased heart rate .

Action Environment

The action of Levomilnacipran can be influenced by various environmental factors. For example, the presence of certain foods or drugs can affect the absorption, distribution, metabolism, and excretion of Levomilnacipran, thereby affecting its efficacy and safety . Additionally, genetic factors can influence how an individual responds to Levomilnacipran .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-2-27-15-9-7-14(8-10-15)24-12-11-22-19(20(24)26)28-13-18(25)23-17-6-4-3-5-16(17)21/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTCMYQMBCDLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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